

pharmacokinetics of Ethyl Daunorubicin

absorption distribution metabolism excretion

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Compound Focus: Ethyl Daunorubicin

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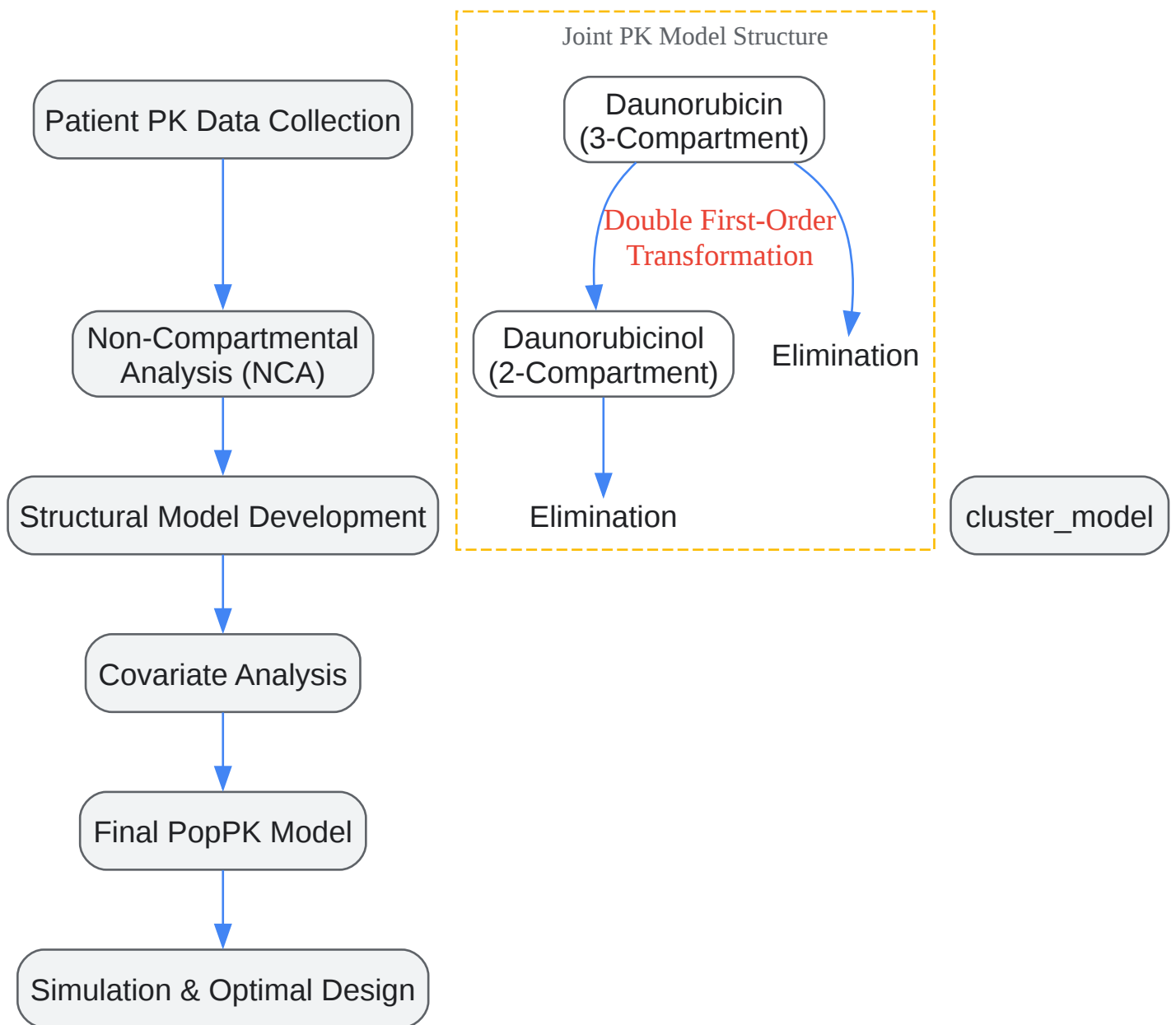
Daunorubicin & Daunorubicinol Pharmacokinetic Data

The following table summarizes key non-compartmental pharmacokinetic parameters from a study of 14 Acute Myeloid Leukaemia (AML) patients receiving a 90 mg/m² intravenous infusion of daunorubicin [1] [2].

Parameter	Daunorubicin (Median)	Daunorubicinol (Median)
AUC _{0-tlast} (ng/mL·h)	577 (Range: 375 - 1167)	2200 (Range: 933 - 4683)
Metabolic Ratio (AUC)	0.32 (Range: 0.1 - 0.44)	-

Joint Pharmacokinetic Model and Workflow

The pharmacokinetics of daunorubicin and its metabolite are best described by a joint model. The following diagram illustrates the structure of this model and the workflow for its development, from patient data collection to final simulation [1].



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Diagram of the daunorubicin PK model development workflow and final structure.

Detailed Experimental Protocol

The quantitative data and model above were generated using the following detailed methodology from the clinical study [1] [2].

- **Patient Population & Dosing:** 14 adult AML patients (18-60 years) received daunorubicin as part of the "3+7" induction regimen (90 mg/m²/day, 30-min IV infusion, days 1-3) with cytarabine [1].
- **PK Blood Sampling:** Samples were collected in lithium heparin tubes at: **pre-infusion**, and at **5 min, 0.25, 0.5, 0.75, 1, 2, 4, 6, 12, and 24 hours** after the end of the first infusion. Plasma was separated by centrifugation (3500× g for 5 min) and stored at -20°C within 30 minutes of drawing [1].
- **Bioanalytical Method (HPLC-FLD):**
 - **Sample Prep:** Plasma samples were treated with ammonium acetate buffer (pH 9) and extracted with chloroform/isopropyl alcohol using doxorubicin as an internal standard. The organic phase was evaporated, and the residue was reconstituted for injection [1].
 - **Chromatography:** An Agilent 1260 HPLC system with a C18 column was used. The mobile phase was ammonium acetate (pH 4) and acetonitrile in a gradient elution. Detection was by fluorescence [1].
 - **Validation:** The method was validated per FDA guidelines, with a linear range of 10-1000 µg/L and a lower limit of quantitation (LLOQ) of 10 ng/mL [1].
- **Pharmacokinetic Analysis:**
 - **Non-Compartmental (NCA):** Analysis was performed using Pkanalix software. AUC was calculated using the log-linear trapezoidal method [1].
 - **Population PK (PopPK):** A non-linear mixed-effects model was built using Monolix software. The final model was a three-compartment model for daunorubicin linked to a two-compartment model for daunorubicinol [1].
- **Covariate Analysis:** Body surface area (BSA) and plasma creatinine were identified as significant covariates affecting the PK of both the parent drug and metabolite [1].
- **Optimal Sampling Design:** The PopPK model was used to derive an optimal sampling strategy for future studies: **0.5, 0.75, 2, 9, and 24 hours** after infusion [1].

Key Pharmacokinetic Insights for Professionals

For a researcher, the following nuances from the study are critical:

- **Significant Variability:** The wide ranges in AUC values highlight the **substantial inter-individual variability** in daunorubicin pharmacokinetics, underscoring the need for personalized dosing approaches [1].
- **Complex Metabolite Kinetics:** The "double first-order transformation" to daunorubicinol suggests metabolism may occur from different compartments, which is a sophisticated insight for modeling [1].
- **Impact of Covariates:** The influence of **Body Surface Area (BSA)** and **plasma creatinine** provides a quantitative basis for dose adjustments in specific patient populations [1].

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References

1. Daunorubicin and Its Active Metabolite Pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

2. Daunorubicin and Its Active Metabolite Pharmacokinetic ... [mdpi.com]

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